molecular formula C32H26Cl2N6O4 B100931 C.I. Pigment Yellow 12 CAS No. 15541-56-7

C.I. Pigment Yellow 12

Cat. No. B100931
CAS RN: 15541-56-7
M. Wt: 629.5 g/mol
InChI Key: GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 12 is a yellow diazo pigment . It is formed by the condensation of 3,3’-dichlorobenzidine di-diazotate with acetoacetanilide . It has good permanence and is used in printing inks, lacquers, rubber, resins, and textiles . The molecular formula of C.I. Pigment Yellow 12 is C32H26Cl2N6O4 .


Synthesis Analysis

The synthesis of C.I. Pigment Yellow 12 involves the condensation of 3,3’-dichlorobenzidine di-diazotate with acetoacetanilide . A recent study encapsulated C.I. Pigment Yellow 12 with styrene-butyl acrylate resin via mini-emulsion polymerization . The dispersion of Pigment Yellow 12 was prepared through ball milling in the presence of a dispersing agent .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Yellow 12 is C32H26Cl2N6O4 . The average mass is 629.493 Da and the monoisotopic mass is 628.139282 Da . The X-ray crystal structure of C.I. Pigment Yellow 12 has been reported, revealing that the molecules exist in the bisketohydrazone form .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of C.I. Pigment Yellow 12 include diazotization and condensation . The encapsulation of C.I. Pigment Yellow 12 with styrene-butyl acrylate resin involves mini-emulsion polymerization .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 12 appears as a yellow powder . It has a bulk density of 9.3-13.6 lb/gal, moisture content of less than or equal to 2.0%, and water-soluble matter of less than or equal to 2.0% .

Scientific Research Applications

Crystal Structure

  • The Crystal Structure of C.I. Pigment Yellow 12: The first reported single crystal determination of C.I. Pigment Yellow 12, a disazoacetoacetanilide pigment, reveals that the molecules exist in the bisketohydrazone form, structurally analogous to monoazoacetoacetanilide pigments. Notable features include the absence of planarity and some intramolecular hydrogen bonding, with no intermolecular hydrogen bonding (Barrow et al., 2000).

Properties and Modifications

  • Effects of Mixed Coupling on Properties: Research indicates that mixed coupling, using carboxy and sulfo derivatives of acetoacetanilide, alters the crystal state and particle size of C.I. Pigment Yellow 12. This results in decreased flowability and dispersibility in non-polar solvents due to the introduction of polar groups (Wang & Zhou, 1998).
  • Complex Modification of Benzidine Yellow G: Benzidine Yellow G (C.I. Pigment Yellow 12) modified through mixed coupling with sulfo derivatives of acetoacetanilide and fatty amines showed improved properties like flowability, wettability, and dispersibility after treatment with stearylamine (Shirong & Chun-long, 1998).

Genotoxicity Studies

  • DNA Damage in Rat Hepatocytes: C.I. pigment yellow 12, a dichlorobenzidine-based diarylide pigment, was found to induce DNA damage in isolated rat hepatocytes, suggesting genotoxic potential. This finding highlights the need for further investigation into the metabolism and disposition of these pigments (Møller et al., 1998).

Pigment Synthesis and Analysis

  • Synergism and Crystal Form in Dichlorobenzidine Disazo Yellow Pigments: This study synthesized pigments related to C.I. Pigment Yellow 12 and examined the synergistic effect on pigment properties. It was observed that solid solutions formed, improving pigment properties like aggregation and dispersibility (Shenmin et al., 1992).
  • Encapsulation via Ball-Milling and Mini-Emulsion Polymerization: This research aimed to encapsulate C.I. Pigment Yellow 12 using styrene-butyl acrylate resin, resulting in composite particles with improved UV-resistance and color stability. The process showed potential for enhancing pigment applications in various mediums (Ding et al., 2018).

properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)
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InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Molecular Formula

C32H26Cl2N6O4
Record name DIARYLANILIDE YELLOW
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DSSTOX Substance ID

DTXSID1021451, DTXSID70859966
Record name C.I. Pigment Yellow 12
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Record name 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide)
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Molecular Weight

629.5 g/mol
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Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.22 (NTP, 1992) - Denser than water; will sink
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Product Name

Benzidine Yellow G

Color/Form

A yellow diazo pigment.

CAS RN

6358-85-6, 86349-57-7
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Melting Point

593 to 608 °F (decomposes) (NTP, 1992), 320 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
MJ Barrow, RM Christie, AJ Lough, JE Monteith… - Dyes and pigments, 2000 - Elsevier
… Notable features of crystalline CI Pigment Yellow 12 are that the molecules are not constrained by crystallographic symmetry and that they are not planar. Some intramolecular …
Number of citations: 29 www.sciencedirect.com
Y Ding, M Ye, A Han, Y Zang - Progress in Organic Coatings, 2018 - Elsevier
… The purpose of this paper is to encapsulate aqueous dispersion of nanoscale CI Pigment Yellow 12 (PY12) with styrene-butyl acrylate resin via mini-emulsion polymerization, the PY12 …
Number of citations: 22 www.sciencedirect.com
DC Henderson, P Merchak, R Schwartz - TAGA Journal, 2006 - academia.edu
… predicts broadening of the observed absorption band for prints and white reductions made at equal status T optical density (ODT) as the particle size increases for CI Pigment Yellow 12 …
Number of citations: 1 www.academia.edu
P Møller, H Wallin, N Grunnet, L Risom… - Teratogenesis …, 1998 - Wiley Online Library
… CI pigment yellow 12 is a 3,3-dichlorobenzidine-based … µg/ml (P < 0.02) and CI pigment yellow 12 at 20 µg/ml (P < 0.002)… CI pigment orange 5 and CI pigment yellow 12 are genotoxic in …
Number of citations: 13 onlinelibrary.wiley.com
Z Shi, X Wang, D Yin, W Li, D Liu… - … Process Research & …, 2021 - ACS Publications
… In this study, a continuous-flow azo-coupling reaction for the synthesis of CI Pigment Yellow 12 (PY12), a common commercial azo pigment, was developed using an impinging mixer at …
Number of citations: 2 pubs.acs.org
S Wang, C Zhou - Dyes and pigments, 1998 - Elsevier
… The diffraction curve of the pigment containing 3% derivative was similar to that of CI Pigment Yellow 12, although they were not completely the same. When the amount of modifying …
Number of citations: 6 www.sciencedirect.com
P Møller, H Wallin - Mutation Research/Reviews in Mutation Research, 2000 - Elsevier
Azo pigments are used extensively as coloring agents in inks, paints and cosmetics. We have surveyed the literature for genotoxic and cancer data on nine colorants, which are …
Number of citations: 164 www.sciencedirect.com
W Shirong, Z Chunlong - Dyes and pigments, 1998 - Elsevier
… In this paper, we prepared CI Pigment Yellow 12 with ortho- and para-acetoactamido benzene sulfonic acid (DI and D-II) as the second coupling component (modifying component). …
Number of citations: 5 www.sciencedirect.com
Z Shenmin, L Dongzhi, R Shengwu - Dyes and pigments, 1992 - Elsevier
… Synthesis ofindividual disazo yellow pigments The series consisted of five dichlorobenzidine pigments, of some industrial importance, namely, CI Pigment Yellow 12, 13, 14 and 63,6 all …
Number of citations: 9 www.sciencedirect.com
CR Nony, MC Bowman - Journal of Analytical Toxicology, 1980 - academic.oup.com
Impurities of aromatic amines in the azo dye and pigment, Direct Black 38 and Pigment Yellow 12, and in vitro stability of the dye were determined. These factors can affect the results of …
Number of citations: 20 academic.oup.com

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